Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H17ClN2O3 and a molecular weight of 308.76 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a phenoxy group substituted with chlorine and a cyano group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate, azetidine, and 3-chloro-4-cyanophenol . Industrial production methods focus on optimizing yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Comparison with Similar Compounds
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the ring structure and substituents.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another similar compound with a tert-butyl ester group and a piperidine ring.
1-Boc-3-piperidone: This compound also contains a tert-butyl ester group but has a different core structure.
Properties
Molecular Formula |
C15H17ClN2O3 |
---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)21-14(19)18-8-12(9-18)20-11-5-4-10(7-17)13(16)6-11/h4-6,12H,8-9H2,1-3H3 |
InChI Key |
GIBIGUFRFDYWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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